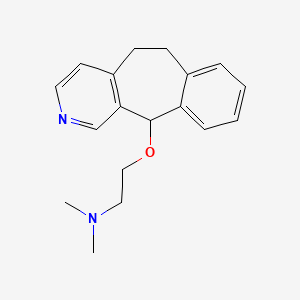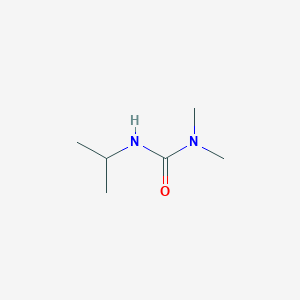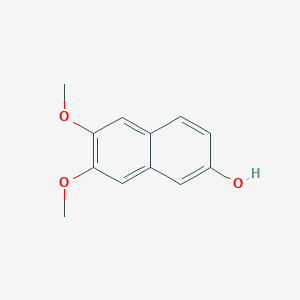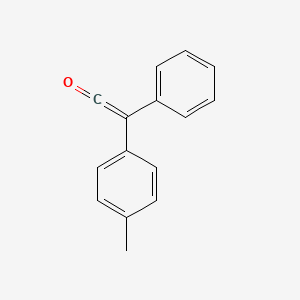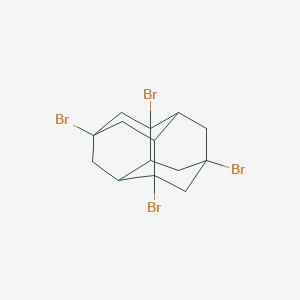
1,4,6,9-Tetrabromdiamantan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,6,9-Tetrabromdiamantan typically involves the bromination of diamantane. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,6,9-Tetrabromdiamantan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form brominated diamantane derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of diamantane or partially brominated diamantane derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various brominated and non-brominated diamantane derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4,6,9-Tetrabromdiamantan has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of other brominated diamantane derivatives and functionalized diamondoid compounds.
Biology: The compound is used in the study of biological interactions and as a potential scaffold for drug design.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its unique structural properties.
Industry: It is utilized in the development of advanced materials, such as high-performance polymers and nanomaterials, due to its thermal stability and rigidity.
Mécanisme D'action
The mechanism by which 1,4,6,9-Tetrabromdiamantan exerts its effects depends on its interaction with molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to interact with various biological and chemical pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
1,3,5,7-Tetrabromadamantane: Another brominated diamondoid with similar structural properties but different bromination pattern.
1,4,6,9-Tetranitrodiamantane: A nitro derivative of diamantane with distinct chemical reactivity and applications.
1,4,6,9-Tetraiododiamantane: An iodinated analogue with unique properties due to the presence of iodine atoms.
Uniqueness: 1,4,6,9-Tetrabromdiamantan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high reactivity and stability make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H16Br4 |
|---|---|
Poids moléculaire |
503.9 g/mol |
Nom IUPAC |
1,4,6,9-tetrabromopentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C14H16Br4/c15-11-1-7-8-3-12(16)4-10(14(8,18)5-11)9(2-11)13(7,17)6-12/h7-10H,1-6H2 |
Clé InChI |
KLLODVWHRAOXCI-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3CC4(CC5C3(CC1(CC5C2(C4)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


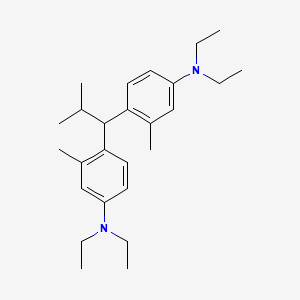
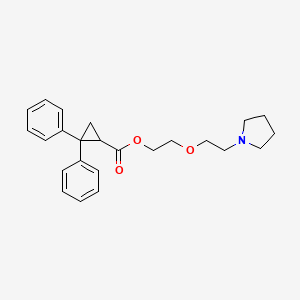
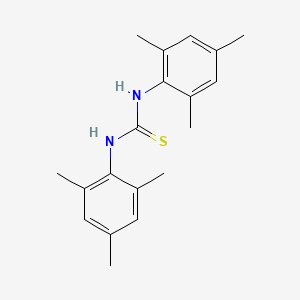
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)


![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
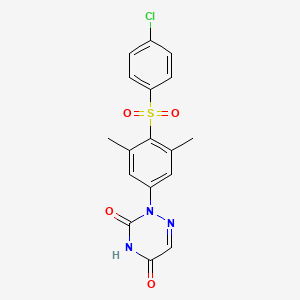
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
